molecular formula C19H28N2O4S B5633046 4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane

4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane

Cat. No. B5633046
M. Wt: 380.5 g/mol
InChI Key: GFDIAIZVEXNBOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane often involves multi-step chemical reactions. For instance, related compounds have been synthesized using solid-phase synthesis and reactions with trimethylsilyl trifluoromethanesulfonate, leading to different molecular structures (Králová et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied through various methods like Fourier transform infrared and Raman spectra, along with quantum chemical modeling. This helps in understanding the equilibrium geometric structure and vibrational spectra of the molecule (Al-Ghulikah et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving such compounds often lead to the formation of different heterocyclic structures. For example, Rh–azavinyl carbenes react with aldehydes to form compounds with intramolecular cyclization, resulting in complex molecular structures (Zibinsky & Fokin, 2013).

Physical Properties Analysis

The physical properties of compounds in this category are studied through methods like crystal structure determination, which helps in understanding intermolecular interactions and conformation. Studies have shown features like intermolecular hydrogen bonding and π-π stacking in related compounds (Lee et al., 2009).

Chemical Properties Analysis

The chemical properties of these compounds can be complex, with reactivity dependent on the molecular structure. The study of reactions like the cycloaddition and the formation of sulfone-substituted cyclopropanes are examples of the chemical diversity these compounds exhibit (Yamazaki et al., 1999).

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[3-(1,4-oxazepan-4-ylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-2-17-8-3-4-11-21(17)19(22)16-7-5-9-18(15-16)26(23,24)20-10-6-13-25-14-12-20/h5,7,9,15,17H,2-4,6,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDIAIZVEXNBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[(2-Ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane

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